Alloc-Val-Ala-PAB-OH

概要

説明

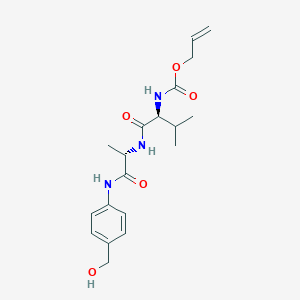

Alloc-Val-Ala-PAB-OH is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a hydroxymethylphenyl group, and a carbamate moiety, making it a subject of interest for researchers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Alloc-Val-Ala-PAB-OH can be achieved through several synthetic routes. One common method involves the use of catalytic asymmetric synthesis, where chiral catalysts are employed to ensure the formation of the desired enantiomer . Another approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.

化学反応の分析

Types of Reactions

Alloc-Val-Ala-PAB-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of products, including new allylic derivatives .

科学的研究の応用

Cell-Penetrating Assays

Alloc-Val-Ala-PAB-OH is utilized in cell-penetrating assays to study the mechanisms through which peptides and proteins traverse cellular membranes. By conjugating this peptide with fluorescent markers, researchers can track its intracellular distribution and evaluate the efficacy of drug delivery systems. This application is crucial for developing innovative therapeutic strategies that require precise targeting of drugs to specific cells.

Protease Assays

In the context of protease assays , this compound acts as a substrate to assess specific protease activities. Upon enzymatic cleavage, it produces detectable signals (e.g., fluorescence or colorimetric changes), allowing for quantitative analysis of protease kinetics. This feature is essential for understanding enzyme functionalities and screening potential inhibitors, thereby facilitating drug discovery processes.

Peptide Synthesis

This compound plays a pivotal role in solid-phase peptide synthesis (SPPS). As a foundational building block, it aids in the stepwise assembly of complex peptide chains, ensuring high specificity and yield. This application is fundamental for producing synthetic peptides used in research, therapeutics, and diagnostics.

Drug Development

In the realm of drug development , this compound is instrumental in creating prodrug conjugates that enhance pharmacokinetic properties. By linking this compound with therapeutic peptides or small molecules, researchers can improve drug stability, solubility, and targeted delivery potential. This application is particularly relevant in the design of ADCs, where precise drug release at target sites minimizes systemic toxicity while maximizing therapeutic efficacy.

Case Study 1: Antibody-Drug Conjugates

A study demonstrated the effectiveness of this compound in ADC formulations. The peptide linker facilitated controlled drug release upon cleavage by specific enzymes overexpressed in target cancer cells. This targeted approach significantly improved therapeutic outcomes while reducing off-target effects .

Case Study 2: Peptide Delivery Systems

Research involving cell-penetrating peptides highlighted how this compound can be modified to enhance intracellular delivery efficiency. By tracking the peptide's journey within cells using fluorescence microscopy, scientists were able to optimize delivery systems for various therapeutic agents .

Case Study 3: Enzyme Activity Profiling

In protease activity profiling, this compound was employed as a substrate to measure the kinetics of various proteases. The resulting data provided insights into enzyme mechanisms and potential pathways for inhibitor development .

作用機序

The mechanism of action of Alloc-Val-Ala-PAB-OH involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes . Its unique structure allows it to bind to specific sites on proteins, altering their conformation and function.

類似化合物との比較

Similar Compounds

Tertiary Butyl Esters: These compounds share similar reactivity patterns and are used in similar applications, such as synthetic organic chemistry.

α-Chiral Primary Amines: These compounds are valuable building blocks in the synthesis of pharmaceuticals and natural products, similar to Alloc-Val-Ala-PAB-OH.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

Alloc-Val-Ala-PAB-OH is a compound that serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its biological activity is primarily associated with its role in enhancing the efficacy and stability of ADCs, which are pivotal in targeted cancer therapies. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₃N₃O₅ |

| Molecular Weight | 515.60 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 218 °C (decomposes) |

| Boiling Point | 811.1 ± 65.0 °C at 760 mmHg |

These properties indicate its stability under physiological conditions, which is crucial for its application in drug delivery systems.

This compound acts as a linker that connects cytotoxic agents to antibodies in ADCs. The biological activity stems from its ability to be cleaved by specific enzymes in the tumor microenvironment, releasing the cytotoxic payload directly into cancer cells while sparing normal tissues. This selective release mechanism is vital for minimizing side effects and maximizing therapeutic efficacy.

Stability and Efficacy Studies

Recent studies have highlighted the stability of this compound in various biological environments:

- In Vitro Studies : Research indicates that this compound exhibits significant stability in human plasma, which is crucial for maintaining ADC integrity before reaching tumor sites .

- In Vivo Studies : In mouse models, ADCs utilizing this linker demonstrated prolonged circulation times and reduced premature drug release compared to other linker systems .

Case Studies

-

Case Study on Antibody-Drug Conjugate Efficacy :

A study published in Nature Reviews Drug Discovery examined the performance of ADCs with this compound in treating breast cancer xenografts. The results showed enhanced tumor regression compared to controls using non-cleavable linkers, emphasizing the importance of enzymatically cleavable linkers for effective drug delivery . -

Comparison with Other Linkers :

A comparative analysis of various linkers demonstrated that ADCs with this compound had a significantly higher therapeutic index due to their ability to selectively deliver cytotoxic agents while maintaining systemic safety .

Research Findings

Recent research has focused on optimizing the design and application of this compound in ADC formulations:

- Linker Design Innovations : New strategies involving modifications to the linker structure have been explored to enhance its stability and release kinetics. For instance, incorporating additional functional groups has shown promise in improving binding affinity and reducing off-target effects .

- Clinical Implications : The application of this compound in clinical settings is being investigated through ongoing trials aimed at assessing its efficacy across various cancer types, including hematological malignancies and solid tumors .

特性

IUPAC Name |

prop-2-enyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLAVLCLIPDFJK-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。